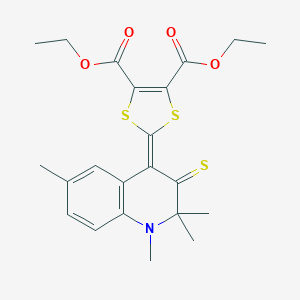![molecular formula C22H19N5O B413089 2-({[3-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)-3-METHYL-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE](/img/structure/B413089.png)
2-({[3-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)-3-METHYL-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[3-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)-3-METHYL-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications, including antiviral, anticancer, and antimicrobial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)-3-METHYL-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization and further derivatization . Common reagents used in the synthesis include aromatic aldehydes, cyanogen bromide, and various catalysts to facilitate the reactions .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)-3-METHYL-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-({[3-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)-3-METHYL-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, benzimidazole derivatives are known to inhibit certain kinases, which play a role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: Known for its CK2 inhibitory activity.
Thiabendazole: An anthelmintic drug with a similar benzimidazole core.
Properties
Molecular Formula |
C22H19N5O |
|---|---|
Molecular Weight |
369.4g/mol |
IUPAC Name |
(2E)-2-[[3-(dimethylamino)anilino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H19N5O/c1-14-17(12-23)21-25-19-9-4-5-10-20(19)27(21)22(28)18(14)13-24-15-7-6-8-16(11-15)26(2)3/h4-11,13,24H,1-3H3/b18-13+ |
InChI Key |
FDVIQCMZFIJORU-QGOAFFKASA-N |
SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CNC4=CC(=CC=C4)N(C)C)C#N |
Isomeric SMILES |
CC\1=C(C2=NC3=CC=CC=C3N2C(=O)/C1=C/NC4=CC(=CC=C4)N(C)C)C#N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CNC4=CC(=CC=C4)N(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-Nitrophenyl)-6-[[2-(3-nitrophenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole](/img/structure/B413011.png)


![N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]benzohydrazide](/img/structure/B413015.png)

![2-(3-methoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B413023.png)
![Tetraethyl 5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B413024.png)

![2,3,4',5'-tetrakis(ethoxycarbonyl)-8-methoxy-5,5-dimethyl-5,6-dihydrospiro(1H-thiopyrano[2,3-c]quinoline-1,2'-[1',3']-dithiole)](/img/structure/B413026.png)

methanone](/img/structure/B413028.png)

